

# Derrisisoflavone B: A Technical Guide to its Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Derrisisoflavone B is a naturally occurring prenylated isoflavone, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone with isoprenoid side chains. First identified in plants of the Derris genus, such as Derris robusta and Derris scandens, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by related isoflavonoids, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Derrisisoflavone B, detailed experimental protocols for its isolation and characterization, and insights into its potential biological activities and mechanisms of action.

## **Physical and Chemical Properties**

The fundamental physical and chemical characteristics of Derrisisoflavone B are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.



| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C25H26O6   | [3]       |
| Molecular Weight  | 422.5 g/mol  | [3]       |
| Exact Mass        | 422.17293854 Da  | [3]       |
| IUPAC Name        | 5,7-dihydroxy-3-[4-hydroxy-3-<br>(2-hydroxy-3-methylbut-3-<br>enyl)phenyl]-6-(3-methylbut-2-<br>enyl)chromen-4-one | [3]       |
| Appearance        | Likely a powder, as related compounds are described as amorphous powders.[4]                                       |           |
| Boiling Point     | 663.5 ± 55.0 °C at 760 mmHg  | _         |
| Density           | 1.3 ± 0.1 g/cm <sup>3</sup>  | _         |
| Solubility        | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.  |           |
| CAS Number        | 246870-75-7  | [3]       |

## **Spectral Data**

Spectroscopic analysis is essential for the structural elucidation and identification of Derrisisoflavone B. While a complete public spectral dataset for Derrisisoflavone B is not readily available, the following table presents representative data from closely related, newly isolated derrisisoflavones (H, I, J, and K) from Derris robusta.[4] This information provides a strong indication of the expected spectral characteristics of Derrisisoflavone B.



| Spectroscopic Technique          | Representative Data for Related Derrisisoflavones  | Source(s) |
|----------------------------------|--|-----------|
| UV-Vis Spectroscopy              | In Methanol, λmax (log ε) typically shows absorption bands characteristic of an isoflavone skeleton around 263-268 nm and often a shoulder (sh) between 297-359 nm.[4]   | [4]       |
| Mass Spectrometry (MS)           | High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula. For example, Derrisisoflavone H (C <sub>26</sub> H <sub>26</sub> O <sub>7</sub> ) shows a negative molecular ion peak at m/z 449.1608 [M - H] <sup>-</sup> .[4] | [4]       |
| <sup>1</sup> H NMR Spectroscopy  | Key signals include a characteristic proton singlet for H-2 of the isoflavone core (around δH 8.17), signals for aromatic protons, and distinct signals for the prenyl and other aliphatic side chains, including methyl singlets and olefinic protons.[4]                                     | [4]       |
| <sup>13</sup> C NMR Spectroscopy | The spectrum typically displays around 25-26 carbon resonances, including signals for carbonyl carbons (C-4), olefinic carbons of the isoflavone core and side chains, aromatic carbons, and   | [4]       |



|                            | aliphatic carbons of the prenyl<br>groups.[4] |
|----------------------------|---|
| Infrared (IR) Spectroscopy | Expected to show characteristic absorption    |
|                            | bands for hydroxyl (-OH),                     |
|                            | carbonyl (C=O), and aromatic                  |
|                            | (C=C) functional groups, which                |
|                            | are key features of the                       |
|                            | isoflavone structure.                         |

# **Experimental Protocols Isolation of Derrisisoflavones from Derris robusta**

The following protocol is a representative method for the isolation of derrisisoflavones, adapted from the literature.[4]

#### Extraction:

- Air-dried and powdered twigs and leaves of D. robusta (e.g., 12.0 kg) are extracted with 95:5 (v/v) Ethanol-H<sub>2</sub>O at room temperature (e.g., 3 x 20 L, each for 4 days).
- The combined filtrates are concentrated under reduced pressure to yield a crude extract.

#### Fractionation:

- The crude extract is subjected to silica gel column chromatography (CC).
- The column is eluted with a gradient of increasing acetone in petroleum ether (e.g., from 10:1 to 0:1, v/v) followed by methanol to obtain multiple fractions.

#### Purification:

- Bioactive fractions are further purified using a combination of chromatographic techniques.
- This may include repeated silica gel CC with different solvent systems (e.g., CHCl<sub>3</sub>/MeOH) and size-exclusion chromatography on Sephadex LH-20 (e.g., with CHCl<sub>3</sub>/MeOH, 1:1, v/v)



to yield the pure isoflavones.

### **Spectroscopic Analysis**

The structural elucidation of the isolated compounds is performed using standard spectroscopic methods:[4]

- UV Spectra: Acquired using a UV-Vis spectrophotometer, often coupled with HPLC analysis.
- NMR Spectra: <sup>1</sup>H, <sup>13</sup>C, and 2D NMR (COSY, HMQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., Bruker 400, 500, or 600 MHz) using deuterated solvents (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) with internal standards.
- Mass Spectra: ESI and HRESIMS are performed on a mass spectrometer equipped with an ESI interface (e.g., Shimadzu LC-IT-TOF) to determine molecular weights and elemental compositions.

## **Biological Activities and Signaling Pathways**

While specific studies on Derrisisoflavone B are limited, the broader class of isoflavones from Derris species is known for its significant biological activities.

#### **Anti-inflammatory Activity**

Several isoflavones isolated from Derris scandens have demonstrated potent anti-inflammatory effects.[5][6] The mechanism often involves the downregulation of key inflammatory mediators. For instance, related compounds significantly suppress the production of nitric oxide (NO) and the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage models.[5][6]

## **Anticancer and Antiproliferative Effects**

Isoflavone derivatives are widely studied for their potential as anticancer agents.[7] Their mechanisms of action are diverse and can involve the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. Some isoflavones have been shown to induce apoptosis and inhibit cell growth by targeting pathways such as the EGFR/PI3K/Akt/Bad and EGFR/ERK signaling cascades.[7] Another novel pathway targeted by

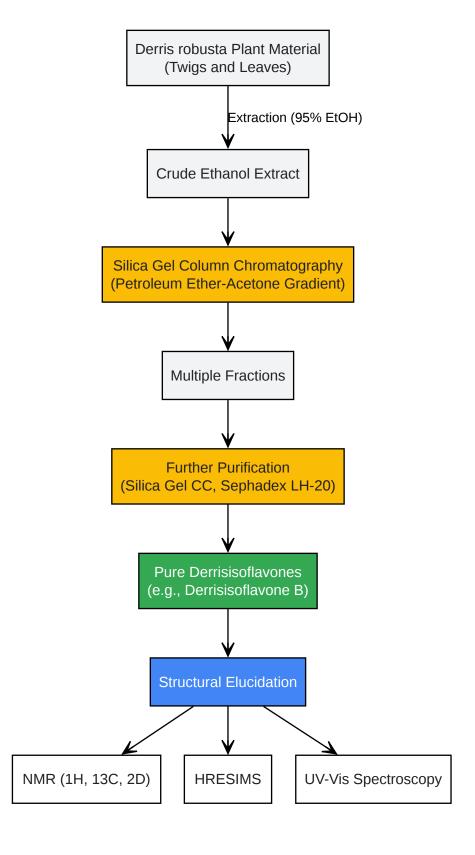


an isoflavone derivative in triple-negative breast cancer involves the MTA2/SerRS/VEGFA axis, leading to the inhibition of angiogenesis.[8][9]

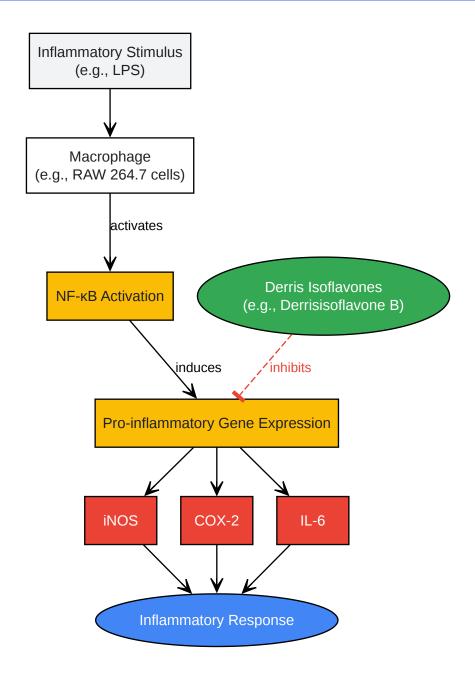
## **Visualizations**

The following diagrams illustrate key experimental and logical workflows related to the study of Derrisisoflavone B and its related compounds.









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